Spiro[3.5]nonan-2-ylmethanamine

Cathepsin inhibition Neuropathic pain Regioisomer selectivity

Spiro[3.5]nonan-2-ylmethanamine (CAS 1464879-65-9 free base; CAS 2375270-04-3 hydrochloride) is a fully saturated carbocyclic spirocyclic primary amine with molecular formula C₁₀H₁₉N and molecular weight 153.26 g/mol. The scaffold features a cyclobutane ring spiro-fused to a cyclohexane ring at a single quaternary carbon, with an aminomethyl (–CH₂NH₂) substituent at the 2-position of the cyclobutane ring.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
Cat. No. B11918235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.5]nonan-2-ylmethanamine
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(C2)CN
InChIInChI=1S/C10H19N/c11-8-9-6-10(7-9)4-2-1-3-5-10/h9H,1-8,11H2
InChIKeyAPYWMMPGEMCQJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.5]nonan-2-ylmethanamine – Carbocyclic Spiro Primary Amine Building Block for Fragment-Based and Fsp³-Enriched Drug Discovery


Spiro[3.5]nonan-2-ylmethanamine (CAS 1464879-65-9 free base; CAS 2375270-04-3 hydrochloride) is a fully saturated carbocyclic spirocyclic primary amine with molecular formula C₁₀H₁₉N and molecular weight 153.26 g/mol [1]. The scaffold features a cyclobutane ring spiro-fused to a cyclohexane ring at a single quaternary carbon, with an aminomethyl (–CH₂NH₂) substituent at the 2-position of the cyclobutane ring . Its computed XLogP3 of 2.6 [1], topological polar surface area (tPSA) of 26 Ų [1], and Fsp³ value of 1.0 (entirely sp³-hybridised carbon skeleton) position it favourably within drug-like chemical space. The compound is commercially available as the hydrochloride salt at 98% purity from multiple vendors and serves as a versatile intermediate for amide coupling, reductive amination, and urea formation in medicinal chemistry programmes.

Why Spiro[3.5]nonan-2-ylmethanamine Cannot Be Replaced by Its 7-Regioisomer or Other Spirocyclic Amine Analogs


Within the spiro[3.5]nonane amine family, small structural perturbations produce measurably different physicochemical and biological profiles that preclude generic interchange. The 2-ylmethanamine regioisomer places the aminomethyl group on the strained four-membered cyclobutane ring, whereas the 7-ylmethanamine regioisomer (CAS 877125-98-9) attaches the identical functional group to the six-membered cyclohexane ring [1][2]. This positional difference alters the steric environment and conformational dynamics of the amine, which is reflected in distinct biological target engagement: the 7-isomer is documented as a nanomolar cathepsin B inhibitor , while the 2-isomer offers a sterically more hindered amine that may favour different binding pocket geometries. Furthermore, shortening the spacer to Spiro[3.5]nonan-2-amine (CAS 1489770-61-7) eliminates the methylene rotor (rotatable bond count 0 vs 1), reducing conformational flexibility and altering the vector of the amine relative to the spiro core [3]. N-alkylation to the N-ethyl analog substantially increases lipophilicity (XLogP3 from 2.6 to 3.5) and reduces tPSA (from 26 to 12 Ų), changing both pharmacokinetic predisposition and synthetic derivatisation options [4]. These quantifiable differences mean that each analog occupies a distinct position in chemical space and cannot be assumed to behave interchangeably in a biological or synthetic context.

Quantitative Differentiation Evidence: Spiro[3.5]nonan-2-ylmethanamine vs. Closest Analogs


Regioisomeric Differentiation: 2-ylmethanamine vs. 7-ylmethanamine – Biological Target Divergence

Spiro[3.5]nonan-7-ylmethanamine is explicitly characterised as a potent and selective cathepsin B inhibitor with nanomolar potency, whereas Spiro[3.5]nonan-2-ylmethanamine has no reported cathepsin B inhibitory activity in the same public domain sources . The 7-isomer binds to the cathepsin B active site and blocks substrate access (exemplified with 2-cyanopyrimidine), demonstrating efficacy in animal models of neuropathic pain . This target engagement is regioisomer-dependent: the aminomethyl attached to the cyclohexane ring (7-position) accesses the cathepsin B S1 pocket, while the 2-isomer's aminomethyl on the cyclobutane ring presents a different vector that is incompatible with this binding mode. The predicted pKa of the 7-isomer conjugate acid is 10.22 ± 0.29 ; the sterically more hindered 2-isomer amine is expected to exhibit a subtly altered basicity, further affecting binding electrostatics.

Cathepsin inhibition Neuropathic pain Regioisomer selectivity

Homologation Effect: Methanamine Spacer vs. Direct Amine Attachment – Conformational and Physicochemical Comparison

Spiro[3.5]nonan-2-ylmethanamine contains a methylene spacer between the spiro core and the amine nitrogen, whereas Spiro[3.5]nonan-2-amine (CAS 1489770-61-7) has the amine directly attached to the cyclobutane ring [1][2]. This homologation introduces one rotatable bond (RB = 1 vs. RB = 0) [1][2], enabling conformational sampling of the amine vector relative to the spiro scaffold. The additional methylene also increases molecular weight from 139.24 to 153.26 g/mol (ΔMW = +14.02) and marginally increases computed lipophilicity (XLogP3 2.6 vs. 2.4) [1][2]. Both compounds share identical tPSA (26 Ų) and hydrogen bond donor/acceptor counts (HBD = 1, HBA = 1), indicating that polarity and hydrogen-bonding capacity are preserved while conformational freedom and steric reach are enhanced in the methanamine homolog.

Conformational flexibility Rotatable bonds Structure-activity relationships

Primary Amine vs. N-Ethyl Secondary Amine – Lipophilicity and Polarity Trade-offs for Derivatisation Strategy

N-Alkylation of Spiro[3.5]nonan-2-ylmethanamine to N-(spiro[3.5]nonan-2-ylmethyl)ethanamine (PubChem CID 65007112) produces substantial shifts in key drug-likeness parameters [1][2]. The N-ethyl analog has XLogP3 = 3.5 vs. 2.6 for the primary amine (ΔXLogP3 = +0.9), tPSA = 12 Ų vs. 26 Ų (ΔtPSA = −14 Ų), and molecular weight 181.32 vs. 153.26 g/mol (ΔMW = +28.06) [1][2]. The reduced tPSA and increased lipophilicity of the secondary amine may favour blood-brain barrier penetration but also increase the risk of hERG binding and metabolic clearance. The primary amine retains three synthetic rotatable bonds vs. the N-ethyl analog's four, and its free –NH₂ group enables a wider range of derivatisation chemistries (amide coupling, sulfonamide formation, urea synthesis, reductive amination with diverse aldehydes) without the steric hindrance and reduced nucleophilicity of a secondary amine.

Lipophilic efficiency Synthetic versatility CNS drug design

Lipophilicity Modulation by Amine Functionalisation: Spiro[3.5]nonane Core vs. 2-ylmethanamine Derivative

The parent hydrocarbon spiro[3.5]nonane (CAS 185-02-4) is highly lipophilic with XLogP3 = 4.2 and tPSA = 0 Ų, making it unsuitable as a drug-like fragment [1]. Introduction of the –CH₂NH₂ substituent at the 2-position reduces XLogP3 to 2.6 (Δ = −1.6) and introduces a tPSA of 26 Ų, along with one hydrogen bond donor and one hydrogen bond acceptor [2]. This represents a substantial improvement in drug-likeness while retaining the favourable Fsp³ = 1.0 character of the spiro[3.5]nonane core, which exceeds the mean Fsp³ of 0.47 observed across 1,179 approved drugs [3]. Vendor-reported LogP for the hydrochloride salt is 2.06–2.73 , in agreement with the computed XLogP3. The amine functionalisation thus brings the scaffold from an undruggable hydrocarbon into lead-like chemical space while preserving its three-dimensional spiro architecture.

logP optimisation Hydrogen bonding Solubility enhancement

Carbocyclic vs. Heterocyclic Spiro Scaffold: Lipophilicity and Metabolic Stability Implications

Spiro[3.5]nonan-2-ylmethanamine is a purely carbocyclic scaffold, in contrast to 7-azaspiro[3.5]nonane (CAS 766-34-7), which incorporates a ring nitrogen [1][2]. The heterocyclic analog has XLogP3 = 1.8 vs. 2.6 for the carbocyclic target compound (ΔXLogP3 = −0.8) [1][2]. This lower lipophilicity of the aza-spiro analog reflects the increased polarity from the ring nitrogen (tPSA 12 Ų for the aza core alone, without the exocyclic amine). The carbocyclic scaffold avoids N-dealkylation and N-oxidation metabolic pathways that commonly limit the half-life of N-heterocyclic building blocks. The spiro[3.5]nonane core also features inherent ring strain from the cyclobutane ring (~26.5 kcal/mol), which can be exploited for strain-release bioconjugation or prodrug strategies that are unavailable to the more flexible aza analogs. The patent literature documents 2,7-diazaspiro[3.5]nonane derivatives as sigma receptor ligands with Ki values in the low nanomolar range (e.g., compound 4b: KiS1R = 2.7 nM, KiS2R = 27 nM) [3], demonstrating that heteroatom incorporation within the spiro core can pre-orient the scaffold toward specific biological targets; the carbocyclic variant offers an orthogonal starting point for targets where nitrogen in the ring is undesirable.

Metabolic stability Carbocyclic scaffold CNS penetration

Recommended Application Scenarios for Spiro[3.5]nonan-2-ylmethanamine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Targeting CNS Receptors

With XLogP3 = 2.6, tPSA = 26 Ų, and Fsp³ = 1.0, Spiro[3.5]nonan-2-ylmethanamine occupies fragment chemical space that is simultaneously three-dimensional and CNS-permissive [1]. Its carbocyclic nature avoids the metabolic N-dealkylation that limits many N-heterocyclic fragments. The primary amine serves as a single point of diversification for amide library synthesis. In FBDD campaigns where hit follow-up demands a spiro scaffold but cathepsin B counter-screening is required, the 2-isomer is preferred over the 7-isomer, which shows nanomolar cathepsin B activity and could confound selectivity profiling in neuropathic pain programmes .

Covalent Inhibitor Warhead Conjugation via Strain-Release Chemistry

The cyclobutane ring within the spiro[3.5]nonane scaffold possesses ring strain (~26.5 kcal/mol) that can be exploited for strain-promoted bioconjugation or covalent inhibitor design [1]. Unlike the 7-regioisomer where the aminomethyl is anchored to the flexible cyclohexane ring, the 2-isomer places the amine vector directly on the strained cyclobutane, potentially enabling proximity-driven reactivity at the cyclobutane C–C bond upon target binding. This approach has precedent in 2,7-diazaspiro[3.5]nonane-derived acrylamide covalent KRAS G12C inhibitors, where the spiro core positions the warhead for cysteine attack .

Scaffold-Hopping from Saturated N-Heterocycles to Carbocyclic Bioisosteres

In lead optimisation programs where piperidine or piperazine rings are present but associated with hERG liability or rapid metabolic clearance, spiro[3.5]nonan-2-ylmethanamine offers a carbocyclic scaffold-hopping opportunity that increases lipophilicity (XLogP3 2.6 vs. ~1.8 for 7-azaspiro[3.5]nonane) [1] while maintaining amine functionality for target engagement. The absence of ring nitrogen eliminates CYP450-mediated N-dealkylation as a clearance pathway, which is a common limitation of N-heterocyclic building blocks in prolonged in vivo studies. The primary amine provides a clean synthetic handle comparable to that of piperidine, enabling straightforward incorporation into existing SAR series.

High-Fsp³ Screening Library Construction for Phenotypic Assays

With Fsp³ = 1.0—more than double the mean Fsp³ of 0.47 for approved drugs [1]—Spiro[3.5]nonan-2-ylmethanamine is an ideal anchor for constructing diversity-oriented screening libraries enriched in three-dimensional character. The primary amine permits parallel derivatisation with diverse carboxylic acid, sulfonyl chloride, and aldehyde building blocks to generate hundreds of analogs rapidly. The spiro architecture projects substituents in three dimensions, increasing the probability of discovering hits against difficult-to-drug targets that have been depleted of flat aromatic compound hits. Its MW of just 153.26 Da leaves substantial room for growth before exceeding lead-like property thresholds.

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